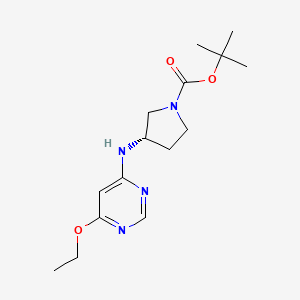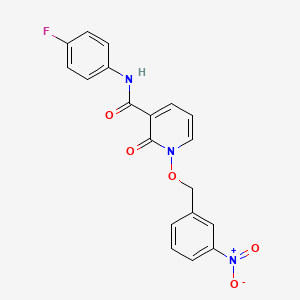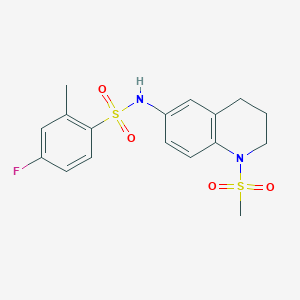![molecular formula C20H21ClN4O3S B2552294 2-{2-[(4-ブチルフェニル)アミノ]-2-オキソエチル}-N-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ[1,2,4]トリアゾロ[4,3-a]ピリジン-6-カルボキサミド CAS No. 1301767-45-2](/img/new.no-structure.jpg)
2-{2-[(4-ブチルフェニル)アミノ]-2-オキソエチル}-N-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ[1,2,4]トリアゾロ[4,3-a]ピリジン-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C20H21ClN4O3S and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- この化合物のユニークな構造は、蛍光プローブおよびイメージング剤を開発するための有望な候補となります。 研究者らは、蛍光量子収率や溶媒色素性など、その光物理的特性を調査しています 。これらの特性は、バイオイメージング、細胞追跡、および診断アプリケーションに活用できます。
- トリアゾロキナゾリンは、標的分子に関連する化合物群であり、抗菌活性を示すことが示されています 。特定の細菌株(例えば、黄色ブドウ球菌や大腸菌)に対する本化合物の抗菌の可能性を調査することは、貴重な研究分野となります。
- 融合トリアゾール構造に基づく、非常に熱安定性の高いエネルギー材料が研究されてきました 。本化合物の安定性と爆轟特性は、この分野におけるさらなる調査に適した候補となります。
- 関連するビス-トリアゾロキナゾリンは、乳がん細胞株に対して細胞毒性を示すことが示されています 。研究者は、本化合物の抗がん剤としての可能性を探求し、さまざまながん細胞株に対する効果を研究することができます。
- 標的分子と類似のトリアゾロキノキサリン化合物は、抗菌および抗真菌活性を示しました 。特定のウイルス(例えば、単純ヘルペスウイルス、インフルエンザ)に対する抗ウイルス特性を調査することは、価値のある取り組みとなります。
蛍光プローブおよびイメージング剤
抗菌剤
エネルギー材料
抗がん特性
抗ウイルス剤
作用機序
Triazoles
are a class of compounds that have been found to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . They can interact with various biological targets, often through the formation of hydrogen bonds with active site residues .
特性
CAS番号 |
1301767-45-2 |
|---|---|
分子式 |
C20H21ClN4O3S |
分子量 |
432.92 |
IUPAC名 |
3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-(3-propan-2-ylphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C20H21ClN4O3S/c1-12(2)14-5-4-6-17(11-14)22-19(26)18-13(3)23-24-20(18)29(27,28)25-16-9-7-15(21)8-10-16/h4-12,25H,1-3H3,(H,22,26)(H,23,24) |
InChIキー |
PAQDLVRXJOKWDY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2552212.png)
![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)
![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)
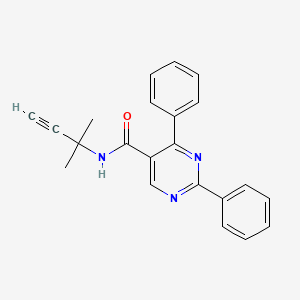
![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552223.png)
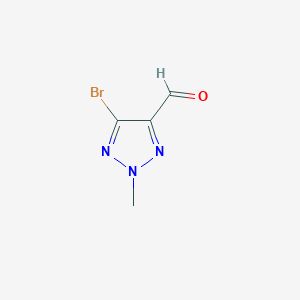

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
